

#### MHY908: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	MHY908				
Cat. No.:	B15540817	Get Quote			

Full Chemical Name: 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid

This technical guide provides an in-depth overview of MHY908, a novel synthetic compound with significant potential in various therapeutic areas. MHY908 is characterized as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), nuclear receptors that are critical regulators of metabolism and inflammation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

#### **Core Data Presentation**

The following tables summarize the key quantitative findings from preclinical studies on **MHY908**.

Parameter	Value	Context	
Tyrosinase Inhibition	IC50 = 8.19 μM	Inhibition of mushroom tyrosinase activity in a dosedependent manner[1][2].	
PPARα Binding Energy	-29.10 kcal/mol	Docking simulation with the active site of PPARα[3].	
PPARy Binding Energy	-28.88 kcal/mol	Docking simulation with the active site of PPARy[3].	



Table 1: In Vitro Activity of MHY908

Study Populatio n	Treatmen t Group	Serum Glucose	Serum Triglyceri de	Serum Insulin	Liver Triglyceri de	Referenc e
Aged Rats (20-month- old)	MHY908 (1 mg/kg/day for 4 weeks)	Reduced	Reduced	Reduced	Reduced	[4]
MHY908 (3 mg/kg/day for 4 weeks)	Reduced	Reduced	Reduced	Reduced	[4]	
db/db Mice	MHY908 (1 mg/kg/day for 4 weeks)	Reduced	Reduced	Reduced	-	[5]
MHY908 (3 mg/kg/day for 4 weeks)	Reduced	Reduced	Reduced	Reduced	[5]	

Table 2: Effects of MHY908 on Metabolic Parameters in Animal Models

## **Key Signaling Pathways**

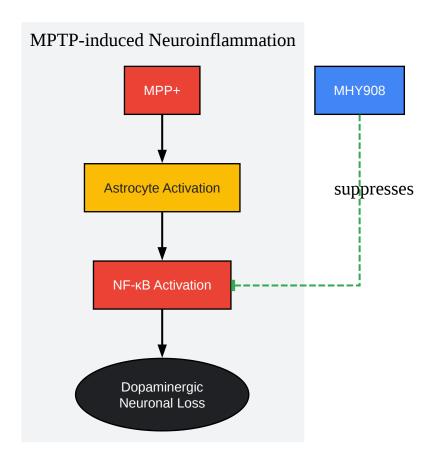
**MHY908** exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.



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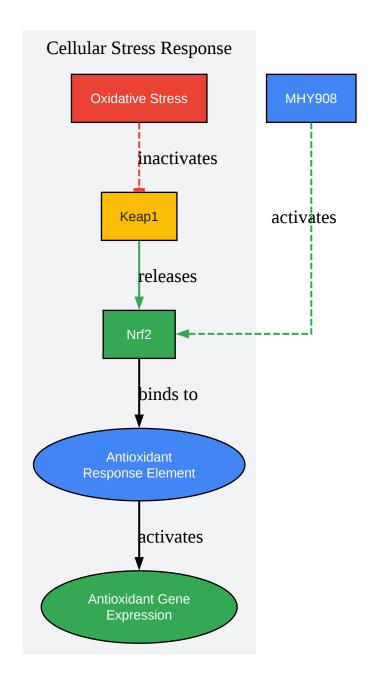
Caption: MHY908 inhibits the Akt/IkB kinase/NF-kB signaling pathway.



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Caption: MHY908 suppresses NF-kB signaling in a model of Parkinson's disease.





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Caption: MHY908 is involved in the activation of the Nrf2 antioxidant pathway.

### **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature on MHY908.

# In Vivo Study of Insulin Resistance in Aged Rats



- Animal Model: 20-month-old male Sprague-Dawley rats were used as a model for agerelated insulin resistance. A control group of 6-month-old rats was also included.[4]
- Treatment Groups:
  - Aged rats fed ad libitum (Control)
  - Aged rats fed ad libitum supplemented with MHY908 (1 mg/kg/day) for 4 weeks[4]
  - Aged rats fed ad libitum supplemented with MHY908 (3 mg/kg/day) for 4 weeks[4]
  - Aged rats on a 40% calorie-restricted diet
- · Methodology:
  - Rats were housed under standard laboratory conditions.
  - MHY908 was administered orally, mixed with the daily food ration.
  - After 4 weeks of treatment, blood samples were collected for the analysis of serum glucose, triglyceride, and insulin levels.
  - Liver tissues were harvested for the measurement of triglyceride content and for histological analysis (Oil Red O staining) to assess lipid accumulation.[6]
  - Kidney tissues were collected to evaluate inflammatory markers, including the activation of NF-κB.[4]
- Key Endpoints:
  - Serum metabolic parameters (glucose, triglycerides, insulin)[4]
  - Liver and kidney tissue analysis for lipid content and inflammatory markers[4][6]

## Neuroprotection Study in a Parkinson's Disease Mouse Model



- Animal Model: A 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model
  of Parkinson's disease was utilized.[1]
- Treatment Groups:
  - Control group (vehicle treatment)
  - MPTP-treated group
  - MPTP + MHY908 pre-treatment group
- Methodology:
  - Mice received pre-treatment with MHY908 prior to the administration of MPTP.
  - MPTP was administered to induce dopaminergic neuronal loss and motor deficits.
  - Behavioral tests were conducted to assess motor function.
  - Brain tissues (nigrostriatal pathway) were collected for immunohistochemical analysis of dopaminergic neuronal loss and glial activation.[1]
  - In vitro studies using SH-SY5Y neuroblastoma cells were performed to assess the direct effects of MHY908 on MPP+-induced cell death and reactive oxygen species (ROS) production.[1]
- Key Endpoints:
  - Motor deficit assessment[1]
  - Quantification of dopaminergic neuronal loss[1]
  - Measurement of glial activation markers[1]
  - In vitro cell viability and ROS production assays[1]

#### **Melanogenesis Inhibition Assay**



- In Vitro Model: The study utilized a mushroom tyrosinase activity assay and α-MSH-induced
   B16 melanoma cells.[2]
- Methodology:
  - Mushroom Tyrosinase Activity Assay:
    - The inhibitory effect of MHY908 on purified mushroom tyrosinase was measured spectrophotometrically.
    - Various concentrations of MHY908 were incubated with the enzyme, and the rate of L-DOPA oxidation was monitored.
    - The IC50 value was calculated to determine the potency of inhibition.
  - Cell-Based Melanogenesis Assay:
    - B16 melanoma cells were stimulated with  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) to induce melanin synthesis.
    - Cells were treated with different concentrations of MHY908.
    - The melanin content of the cells was quantified after treatment.
    - Cell viability assays were performed to ensure that the observed effects were not due to cytotoxicity.[2]
- Key Endpoints:
  - IC50 value for mushroom tyrosinase inhibition[2]
  - Melanin content in B16 melanoma cells[2]
  - Cell viability[2]

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